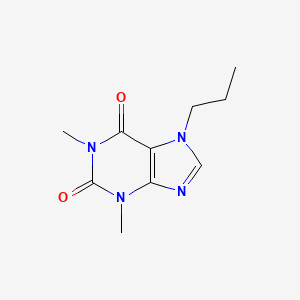

Theophylline, n-propyl derivative

Description

Historical Context of Methylxanthine Analogues and Their Research Trajectories

Methylxanthines, a class of compounds including caffeine (B1668208), theobromine, and theophylline (B1681296), are naturally found in sources like tea and cocoa beans and have a long history in human consumption and medicine. nih.govorientjchem.org Theophylline (1,3-dimethylxanthine) was first extracted in 1895 and was later identified as a bronchodilator, becoming a clinical treatment for asthma in 1922. efda.gov.et Historically, methylxanthines have been utilized as central nervous system stimulants, diuretics, and bronchodilators. researchgate.net Their established, albeit sometimes debated, therapeutic uses have paved the way for extensive research into their pharmacological potential, leading to the synthesis of numerous analogues to improve upon their natural properties. researchgate.net

Rationale for Strategic Derivatization of Theophylline for Focused Research Avenues

Theophylline serves as a versatile scaffold for chemical modification. researchgate.net The primary goal of creating derivatives is to enhance its therapeutic index—improving efficacy while minimizing unwanted side effects. Researchers synthesize analogues to achieve more potent bronchodilation, introduce anti-inflammatory properties, and explore entirely new therapeutic areas. researchgate.netmdpi.com For instance, derivatization has been pursued to develop compounds with potential anticancer, antibacterial, and antiviral activities, significantly broadening the research applications beyond respiratory diseases. researchgate.netnih.govderpharmachemica.com

Overview of N-Propyl Theophylline Derivatives: Positional Isomers and Research Significance

Replacing the methyl groups on the theophylline structure with n-propyl groups has been a key strategy in medicinal chemistry. This modification can significantly alter the compound's affinity and selectivity for biological targets, particularly adenosine (B11128) receptors. nih.gov The elongation of the alkyl chains from methyl to propyl at the N1 and N3 positions has been shown to increase affinity at adenosine A1 receptors by approximately 20-fold. nih.gov This enhancement of receptor binding affinity is a primary driver for the synthesis and investigation of n-propyl theophylline derivatives.

The position of the propyl group on the theophylline ring system dictates the resulting molecule's chemical properties and biological activity. The N1, N3, N7, and C8 positions are common sites for modification.

3-Propyl Theophylline (Enprofylline): This isomer is a potent bronchodilator, demonstrating greater efficacy than theophylline itself in studies of acute asthma. mdpi.comnih.gov Notably, enprofylline (B1671344) has a weak affinity for adenosine receptors, which suggests that its bronchodilator effects may arise from mechanisms other than adenosine antagonism, a primary mechanism attributed to theophylline. nih.gov Despite its potency, the clinical development of enprofylline was halted due to issues of hepatic toxicity. mdpi.com Research has also identified it as a selective, albeit relatively low-potency, antagonist for the human A2B adenosine receptor. nih.gov

7-Propyl Theophylline: The N7 position of theophylline is a frequent target for synthetic modification to create a wide array of derivatives. derpharmachemica.com Research has focused on attaching larger, more complex functional groups at this position to explore new pharmacological activities. For example, derivatives like 6-(7-theophylline)-3(2H)-pyridazinone have been synthesized and evaluated as phosphodiesterase inhibitors and cardiovascular agents. nih.gov The synthesis of (ethylaryl) theophylline derivatives from the 7-position highlights its importance as a strategic point for building novel molecular architectures with potential therapeutic applications. derpharmachemica.com

8-Propyl Theophylline: The C8 position is another critical site for derivatization. Starting from 8-chlorotheophylline, chemists have synthesized extensive series of compounds, such as 8-anilide theophylline derivatives. orientjchem.orgnih.gov These research programs aim to create dual-action agents, combining bronchodilator activity with other properties, such as antibacterial effects. nih.gov The focus is often on using the 8-substituted core to append other pharmacologically active moieties, rather than on the biological effects of a simple 8-propyl group itself. orientjchem.orgnih.gov

Scope and Objectives for Advanced Research on N-Propyl Theophylline Analogues

Future research on n-propyl theophylline analogues is directed toward several promising avenues. A primary objective is the development of highly selective antagonists for specific adenosine receptor subtypes (A1, A2A, A2B, and A3), which could lead to novel treatments for a variety of conditions, including inflammatory disorders and neurodegenerative diseases. nih.govsigmaaldrich.com The synthesis of multifunctional molecules, such as those combining bronchodilator and antimicrobial properties, remains an active area of investigation. nih.gov Furthermore, the purine (B94841) scaffold of theophylline continues to be exploited in the design of compounds with potential antiproliferative and antiviral activities, representing a significant expansion from its traditional use. researchgate.netnih.govmdpi.com

Structure

2D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFWMGARSDHJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357200 | |

| Record name | Theophylline, n-propyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27760-74-3 | |

| Record name | Theophylline, n-propyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications for N Propyl Theophylline Derivatives

General Principles of Nucleophilic Substitution in Theophylline (B1681296) N-Alkylation

Theophylline possesses two potential sites for N-alkylation, the N7 and N9 positions of the purine (B94841) ring. The nitrogen atoms in the theophylline molecule can act as nucleophiles, attacking an electrophilic carbon atom of an alkylating agent. This process is typically a nucleophilic substitution reaction, which can proceed through two main mechanisms: SN1 and SN2. encyclopedia.pub

In an SN1 reaction , the rate-determining step is the formation of a carbocation from the alkylating agent. This is more common with tertiary alkyl halides and in polar protic solvents. For the synthesis of n-propyl theophylline, where a primary alkyl halide is used, the SN1 pathway is less likely.

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. encyclopedia.pub This mechanism is favored for primary and secondary alkyl halides and is promoted by polar aprotic solvents. The alkylation of theophylline with n-propyl halides generally follows the SN2 pathway. The rate of this reaction is influenced by the strength of the nucleophile, the nature of the leaving group on the alkyl halide, and the steric hindrance around the reaction center.

The regioselectivity of N-alkylation (N7 vs. N9) is a critical aspect of theophylline chemistry. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.gov The choice of reaction conditions, including the base and solvent, can influence the ratio of these isomers.

Specific Synthesis Routes for N-Propyl Functionalization

The most straightforward method for the synthesis of N-propyl theophylline is the direct alkylation of theophylline with an n-propyl halide (e.g., n-propyl bromide or n-propyl iodide) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates one of the nitrogen atoms of the theophylline ring, increasing its nucleophilicity. researchgate.netucalgary.ca The resulting theophylline anion then attacks the n-propyl halide in an SN2 reaction. ucalgary.ca

A general reaction scheme for the direct N-alkylation of theophylline is as follows:

Theophylline + n-Propyl-X + Base → N7-propyltheophylline + N9-propyltheophylline

(Where X = Br, I)

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. usd.ac.idbeilstein-journals.org The choice of base and solvent can significantly impact the yield and the ratio of N7 to N9 isomers. For instance, the use of a strong base like NaH in DMF often favors the formation of the N7-alkylated product. researchgate.net

| Alkylating Agent | Base | Solvent | Predominant Isomer |

|---|---|---|---|

| n-Propyl bromide | K₂CO₃ | DMF | Mixture of N7 and N9 |

| n-Propyl iodide | NaH | DMF | N7 |

| n-Propyl bromide | Cs₂CO₃ | Acetonitrile | Mixture of N7 and N9 |

The synthesis of more complex N-propyl theophylline analogues, particularly those with substitutions on the propyl chain, often requires multi-step synthetic routes. researchgate.netlibretexts.orgyoutube.comsyrris.jp These approaches allow for the introduction of various functional groups, which can modulate the pharmacological properties of the final compound.

One common strategy involves the initial synthesis of a theophylline derivative with a reactive functional group on the N7 or N9 position, which is then further modified. For example, theophylline can be reacted with a bifunctional reagent, such as 1,3-dibromopropane, to introduce a 3-bromopropyl group. This intermediate can then undergo a second nucleophilic substitution reaction with a desired nucleophile to introduce the final substituent.

Another approach is to build the substituted propyl chain first and then attach it to the theophylline ring. This is particularly useful when the desired substituents are not compatible with the conditions of direct N-alkylation.

An illustrative multi-step synthesis could involve:

Alkylation with a protected hydroxypropyl halide: Theophylline is reacted with a protected 3-halopropanol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)propane) to introduce a protected hydroxypropyl group.

Deprotection: The protecting group is removed to yield the N-(3-hydroxypropyl)theophylline.

Functionalization of the hydroxyl group: The hydroxyl group can be converted to other functional groups, such as an ester, ether, or amine, through standard organic transformations.

The synthesis of 8-substituted N-propyl theophyllines involves the modification of the C8 position of the purine ring in addition to N-propylation. nih.govresearchgate.netmdpi.com This can be achieved through two primary pathways:

N-propylation of a pre-functionalized 8-substituted theophylline: In this approach, an 8-substituted theophylline derivative (e.g., 8-bromotheophylline or 8-aminotheophylline) is used as the starting material. farmaciajournal.comresearchgate.net This precursor is then subjected to N-propylation using an n-propyl halide and a base, as described in the direct alkylation strategy. This method is generally preferred when the 8-substituent is stable to the alkylation conditions. farmaciajournal.comresearchgate.net

Functionalization of the C8 position of an N-propyl theophylline: Alternatively, N-propyl theophylline can be synthesized first, followed by the introduction of a substituent at the C8 position. For example, N-propyl theophylline can be halogenated at the C8 position, and the resulting 8-halo-N-propyltheophylline can then be used as a precursor for the introduction of other functional groups via nucleophilic substitution or cross-coupling reactions.

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 8-Bromotheophylline | 1. n-Propyl bromide, K₂CO₃, DMF | 8-Bromo-N-propyltheophylline | Further substitution at C8 |

| Theophylline | 1. n-Propyl bromide, K₂CO₃, DMF 2. NBS, AIBN | N-Propyltheophylline | 8-Bromo-N-propyltheophylline |

| 8-Aminotheophylline | 1. n-Propyl iodide, NaH, DMF | 8-Amino-N-propyltheophylline | Further modification of the amino group |

Optimization of Reaction Conditions and Solvent Systems in Derivative Synthesis

The efficiency and selectivity of the synthesis of N-propyl theophylline derivatives are highly dependent on the reaction conditions. nih.govmdpi.com Optimization of parameters such as the choice of solvent, base, temperature, and reaction time is crucial for maximizing the yield of the desired product and minimizing the formation of side products. mdpi.comresearchgate.net

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, play a critical role in the N-alkylation of theophylline. usd.ac.idmdpi.comnih.gov These solvents are capable of solvating cations while leaving the anionic nucleophile relatively unsolvated, thereby increasing its reactivity. nih.govresearchgate.net

In the context of the SN2 reaction for N-propylation, polar aprotic solvents offer several advantages:

Enhanced Nucleophilicity: By solvating the cation of the base (e.g., Na⁺ or K⁺), the theophylline anion is left more "naked" and therefore more nucleophilic. usd.ac.id

Increased Reaction Rate: The enhanced nucleophilicity of the theophylline anion leads to a faster reaction rate.

Improved Solubility: Theophylline and its salts often have good solubility in polar aprotic solvents, which facilitates a homogeneous reaction mixture. mdpi.com

Studies on the alkylation of related purine systems have shown that the use of DMF or DMSO can lead to significantly higher yields compared to polar protic solvents like ethanol or water. usd.ac.idwordpress.com In polar protic solvents, the nucleophile can be heavily solvated through hydrogen bonding, which reduces its reactivity.

The choice among different polar aprotic solvents can also influence the outcome of the reaction. For instance, DMF is a commonly used solvent for the N-alkylation of theophylline due to its high boiling point, which allows for a wide range of reaction temperatures, and its ability to dissolve a variety of organic and inorganic compounds. beilstein-journals.org

Role of Catalysts and Temperature Control in Derivatization

The synthesis of N-propyl theophylline derivatives is a nuanced process where the selection of catalysts and precise control of temperature are paramount to ensure high yield, purity, and the desired regioselectivity. The alkylation of theophylline, typically at the N7 position, is influenced by the reaction conditions, with catalysts and temperature serving as critical levers to control the reaction's outcome.

Catalysts in N-Propyl Theophylline Derivatization

Catalysts in the synthesis of theophylline derivatives primarily function to enhance the nucleophilicity of the theophylline molecule or to activate the alkylating agent. Basic catalysts are commonly employed to deprotonate the acidic proton of the imidazole (B134444) ring of theophylline, generating a more reactive nucleophile.

Commonly used catalysts include:

Organic Bases: Triethylamine (Et3N) is frequently used as a base to facilitate the reaction. chemprob.org It acts by neutralizing the acid formed during the reaction, thereby driving the equilibrium towards the product.

Inorganic Bases: Alkali metal carbonates and hydroxides can also be effective. The formation of a sodium salt of theophylline, for instance, significantly increases its nucleophilicity for subsequent reactions. niscpr.res.in

Copper Salts: In specific reactions like "click chemistry" for creating more complex derivatives, catalysts such as hydrated copper sulfate in combination with a reducing agent like sodium ascorbate are utilized. chemprob.org

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble theophylline salt and the organic-soluble alkylating agent.

The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the alkylation (e.g., N7 versus N9 substitution).

| Catalyst Type | Specific Example | Role in Derivatization |

| Organic Base | Triethylamine (Et₃N) | Neutralizes acid byproducts, drives reaction forward. chemprob.org |

| Copper(I) | Copper Sulfate/Sodium Ascorbate | Catalyzes cycloaddition reactions (Click Chemistry). chemprob.org |

| Acid Catalyst | Acetic Acid | Can be used in specific cyclization strategies. researchgate.net |

Temperature Control

Temperature is a critical parameter that directly impacts the reaction kinetics and the stability of both reactants and products.

Reaction Rate: Generally, increasing the temperature accelerates the reaction rate. Many derivatization procedures involve heating the reaction mixture to reflux to ensure the reaction proceeds to completion in a reasonable timeframe. niscpr.res.inresearchgate.net For instance, reactions may be conducted in an oil bath at temperatures ranging from 90°C to 100°C for several hours. google.com

Selectivity: In some cases, temperature can influence the regioselectivity of the alkylation. While N7-alkylation is often favored, different temperature profiles could potentially alter the ratio of N7 to N9 substituted products.

Side Reactions and Decomposition: Excessive temperatures can lead to undesired side reactions or the decomposition of the reactants or the synthesized derivative, resulting in a lower yield and a more complex mixture to purify. Therefore, maintaining a specific, optimized temperature is crucial. For example, some syntheses specify maintaining a melt of the reactants at a precise temperature, like 100°C, for a set duration, after which a gradual increase in viscosity indicates product formation. google.com

The interplay between the chosen solvent's boiling point and the applied temperature is also significant, as reactions are often carried out under reflux conditions. The selection of a suitable solvent, such as dimethylformamide (DMF) or ethanol, is therefore intrinsically linked to the temperature at which the reaction is performed. niscpr.res.in

Advanced Techniques for Isolation and Purification of Synthesized Derivatives

Following the synthesis of N-propyl theophylline derivatives, a robust isolation and purification strategy is essential to remove unreacted starting materials, catalysts, solvents, and byproducts, ultimately yielding a compound of high purity. While traditional methods are effective, several advanced techniques offer superior resolution, efficiency, and scalability.

Initial Work-up and Isolation

The initial isolation often involves simple and effective procedures to separate the crude product from the reaction mixture. This can include:

Filtration: To remove solid byproducts or catalysts. niscpr.res.in For example, after the reaction, cooling the mixture can cause salts like triethylammonium bromide to precipitate, which can then be filtered off. niscpr.res.in

Solvent Evaporation: The reaction solvent is often removed under reduced pressure to concentrate the product. niscpr.res.in

Precipitation/Crystallization: The crude product can be precipitated by pouring the reaction mixture into a non-solvent, such as crushed ice or cold water. niscpr.res.in

Liquid-Liquid Extraction: This technique is used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, such as chloroform and water or ethyl acetate and an acidic/basic aqueous solution. google.com

Advanced Purification Techniques

For achieving high purity, which is critical for characterization and further applications, more sophisticated methods are employed.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing theophylline derivatives. niscpr.res.inresearchgate.net The process may be repeated multiple times to achieve the desired level of purity.

Chromatography: Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile method where the crude mixture is passed through a column packed with a solid adsorbent (stationary phase) like silica gel or alumina. A solvent or solvent mixture (mobile phase) is used to elute the components at different rates, allowing for their separation. It is highly effective for purifying complex mixtures. mdpi.com

Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress and identifying components, TLC can also be used on a preparative scale to purify small amounts of material. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique used for both analysis and purification. It utilizes high pressure to pass the solvent through a column with smaller particle sizes, leading to superior separation. It is particularly useful for isolating highly pure samples. nih.gov

The selection of the appropriate purification technique depends on the physical and chemical properties of the synthesized N-propyl theophylline derivative and the nature of the impurities present. Often, a combination of these techniques is required to obtain a final product of high purity. The identity and purity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and melting point determination. chemprob.orgresearchgate.net

| Technique | Principle | Application in Purifying Theophylline Derivatives |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Widely used for final purification of solid derivatives, often using ethanol. niscpr.res.inresearchgate.net |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. | Purification of crude reaction mixtures, separating products from starting materials and byproducts. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Analytical assessment of purity and preparative purification for obtaining highly pure samples. nih.gov |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Used in the work-up process to remove water-soluble or organic-soluble impurities. google.com |

Structural Characterization and Advanced Analytical Methodologies for N Propyl Theophylline Derivatives

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-propyl theophylline (B1681296) derivatives. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

For N-propyl theophylline, specifically 7-propyltheophylline, the ¹H NMR spectrum provides characteristic signals for the propyl group and the theophylline core. The terminal methyl (CH₃) protons of the propyl group typically appear as a triplet, while the methylene (B1212753) (CH₂) group adjacent to the methyl group shows a multiplet. The methylene group directly attached to the nitrogen atom of the theophylline ring also presents as a triplet. The protons of the theophylline ring system, such as the C8-H proton, and the methyl groups at N1 and N3 positions, exhibit distinct chemical shifts. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum of N-propyl theophylline complements the proton data by providing the chemical shifts for each carbon atom. hmdb.cachemicalbook.comorganicchemistrydata.orgdrugbank.com This includes the carbons of the propyl chain and the distinct carbon signals of the xanthine (B1682287) core, such as the carbonyl carbons (C2 and C6) and the carbons of the imidazole (B134444) and pyrimidine (B1678525) rings. hmdb.cachemicalbook.comorganicchemistrydata.orgdrugbank.com The chemical shifts are sensitive to the local electronic environment, confirming the substitution pattern. Advanced NMR techniques, such as 2D correlation spectroscopy (HETCOR), can further establish the connectivity between specific protons and carbons, providing unambiguous structural assignment. nih.govacs.org

Table 1: Representative NMR Data for Theophylline and its Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Theophylline | 7.98 | s | C8-H |

| 3.44 | s | N3-CH₃ | ||

| 3.24 | s | N1-CH₃ | ||

| ¹³C | Theophylline | 155.1 | C5 | |

| 151.6 | C4 | |||

| 148.1 | C2 | |||

| 141.6 | C8 | |||

| 107.1 | C6 | |||

| 29.6 | N3-CH₃ | |||

| 27.8 | N1-CH₃ | |||

| ¹H | n-Propyl Ether | 3.37 | t | -O-CH₂- |

| 1.59 | m | -CH₂- | ||

| 0.93 | t | -CH₃ | ||

| Note: Data for theophylline is provided as a reference. The chemical shifts for the n-propyl group in n-propyl theophylline will be influenced by the attachment to the nitrogen atom of the theophylline ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of N-propyl theophylline and for analyzing its fragmentation pattern, which aids in structural confirmation. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight. For 7-propyltheophylline, the molecular weight is 222.25 g/mol .

The fragmentation pattern provides valuable structural information. libretexts.orgnih.govmiamioh.edu Common fragmentation pathways for N-alkyl xanthines involve cleavage of the alkyl chain. researchgate.netnist.gov For N-propyl theophylline, characteristic fragments would be expected from the loss of a propyl radical (M-43) or an ethyl radical (M-29) from the molecular ion. libretexts.orgnih.govmiamioh.edu The fragmentation of the theophylline ring itself also produces a characteristic pattern of ions. researchgate.netmassbank.eu For volatile derivatives, such as trimethylsilyl (B98337) (TMS) derivatives of theophylline, the mass spectrum shows a distinct molecular ion and fragmentation pattern. nist.gov

Table 2: Expected Mass Spectrometry Fragments for 7-Propyltheophylline

| m/z | Proposed Fragment | Description |

| 222 | [C₁₀H₁₄N₄O₂]⁺ | Molecular Ion (M⁺) |

| 193 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 179 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 180 | [Theophylline]⁺ | Resulting from cleavage of the N-propyl bond |

| This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in N-propyl theophylline. azom.comchemicalbook.comvscht.cz The IR spectrum of theophylline shows characteristic absorption bands for N-H stretching (around 3120 cm⁻¹), C=O stretching of the carbonyl groups (around 1706 cm⁻¹ and 1659 cm⁻¹), and C-H stretching of the methyl groups. researchgate.netresearchgate.net

In N-propyl theophylline, the absence of the N-H stretching band (if substitution is at the N7 or N9 position) and the presence of additional C-H stretching and bending vibrations from the propyl group are key diagnostic features. vscht.cz The spectrum would exhibit strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the propyl group's CH₂, and CH₃ groups. vscht.cz Bending vibrations for the propyl group would also be observable in the fingerprint region of the spectrum. The characteristic carbonyl (C=O) stretches of the theophylline ring remain prominent. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Theophylline and N-Propyl Theophylline

| Functional Group | Vibrational Mode | Theophylline (cm⁻¹) | N-Propyl Theophylline (Expected, cm⁻¹) |

| N-H | Stretch | ~3120 | Absent (for N7/N9 substitution) |

| C-H (propyl) | Stretch | - | 2850-3000 |

| C=O | Stretch | ~1706, ~1659 | ~1700, ~1650 |

| C-N | Stretch | Multiple bands | Multiple bands |

| C-H (methyl) | Stretch | ~2950 | ~2950 |

| This table provides a general guide; actual frequencies can vary based on the specific derivative and sample preparation. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating N-propyl theophylline from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of theophylline and its derivatives due to its high resolution and sensitivity. nih.govwisdomlib.orguobasrah.edu.iq A typical Reverse-Phase HPLC (RP-HPLC) method for N-propyl theophylline would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netjocpr.com

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good separation of the N-propyl theophylline peak from any potential impurities or related compounds. impactfactor.org UV detection is commonly employed, with the wavelength set at the maximum absorbance of theophylline derivatives, which is typically around 270-280 nm. uobasrah.edu.iqjocpr.com

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. wisdomlib.orguobasrah.edu.iq This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). uobasrah.edu.iqjocpr.com

Table 4: Typical HPLC Method Parameters for Theophylline Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water or Acetonitrile:Buffer |

| Flow Rate | 0.75 - 1.0 mL/min |

| Detection | UV at 270-280 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While theophylline and its N-propyl derivative have limited volatility, they can be analyzed by GC-MS after conversion to more volatile derivatives, such as trimethylsilyl (TMS) ethers. nist.gov

In this method, the sample is first derivatized to increase its volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the N-propyl theophylline derivative. nist.gov

Thermal Analysis Techniques for Understanding Molecular Stability and Transitions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For pharmaceutical compounds such as N-propyl theophylline derivatives, these methods are indispensable for determining stability, and polymorphism, and for ensuring the quality of the final product.

Thermogravimetric Analysis (TG)

Thermogravimetric analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by continuously monitoring its mass as the temperature is increased at a constant rate. For the parent compound, theophylline, thermal decomposition is a well-documented process. Studies on anhydrous theophylline show that it undergoes a single-stage decomposition process that begins at approximately 298.6°C, with a mass loss of around 97.79%. researchgate.netnih.gov The degradation of theophylline is noted to commence almost immediately after its melting point. researchgate.net

A hypothetical TGA experiment on an N-propyl theophylline derivative would be expected to show a distinct decomposition profile. The data table below illustrates the kind of results one might obtain from such an analysis, based on general principles of thermal decomposition of similar organic molecules.

Table 1: Hypothetical Thermogravimetric Analysis Data for N-Propyl Theophylline Derivative

| Parameter | Expected Value |

| Onset of Decomposition (°C) | 250 - 290 |

| Temperature of Maximum Mass Loss (°C) | 280 - 320 |

| Total Mass Loss (%) | > 95 |

| Decomposition Stages | Likely a single-stage or multi-stage process |

Note: This table is illustrative and not based on experimental data for N-propyl theophylline.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of a substance, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. For theophylline, DSC studies have identified different polymorphic forms and their transitions. Anhydrous theophylline exists in at least two polymorphic forms, with Form II being stable at room temperature and transforming to Form I at higher temperatures before melting. researchgate.net The melting point of the stable form of anhydrous theophylline is consistently reported at approximately 273°C, which is characterized by a sharp endothermic peak in the DSC thermogram. researchgate.netnih.gov

Specific DSC data for the N-propyl derivative of theophylline is scarce in the public domain. However, based on the behavior of other alkylated xanthines, it is anticipated that the introduction of an n-propyl group would alter the crystal lattice and, consequently, the melting point and enthalpy of fusion. A study on the synthesis of various theophylline derivatives reported melting points for compounds with different substituents, indicating the significant impact of functional groups on this physical property. researchgate.net

The following interactive table presents hypothetical DSC data for an N-propyl theophylline derivative, providing a framework for what experimental results might look like.

Table 2: Hypothetical Differential Scanning Calorimetry Data for N-Propyl Theophylline Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 150 - 200 | 160 - 210 | 80 - 120 |

Note: This table is illustrative and not based on experimental data for N-propyl theophylline.

Development of Sensitive Analytical Methods for Trace Analysis of N-Propyl Derivatives

The ability to detect and quantify minute amounts of pharmaceutical compounds and their derivatives is critical for various applications, including pharmacokinetic studies and quality control. A range of analytical techniques have been developed for theophylline and its derivatives, with high-performance liquid chromatography (HPLC) and electrochemical methods being particularly prominent.

The development of sensitive analytical methods for the trace analysis of N-propyl theophylline derivatives is crucial. While specific methods for the n-propyl derivative are not extensively detailed, a gas chromatography-mass spectrometry (GC-MS) method for the quantitation of theophylline and its metabolites involves the conversion of the analytes into their N-propyl derivatives using n-propyl iodide. jst.go.jp This derivatization step enhances volatility and allows for sensitive detection, with limits ranging from 500 pg to 10 ng. jst.go.jp This indicates that mass spectrometry is a highly suitable technique for the trace analysis of N-propylated theophylline.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of xanthine derivatives. For theophylline, numerous HPLC methods have been developed with various detection techniques, primarily UV detection. nih.gov These methods demonstrate good linearity, precision, and accuracy, with detection limits often in the low µg/mL range. nih.gov For trace analysis, coupling HPLC with mass spectrometry (LC-MS) offers superior sensitivity and selectivity, enabling the detection of analytes at nanogram levels in complex matrices like biological fluids. nih.gov

Electrochemical sensors have also emerged as a sensitive and cost-effective alternative for the determination of theophylline. nih.gov These sensors often utilize modified electrodes to enhance the electrochemical signal and lower the detection limit. For instance, a boron-doped diamond electrode modified with nickel nanoparticles has been shown to detect theophylline with a limit of detection of 2.79 µM. researchgate.net The development of molecularly imprinted polymers (MIPs) for electrochemical sensors offers a promising avenue for creating highly selective recognition sites for specific molecules, which could be adapted for the trace detection of N-propyl theophylline derivatives. mdpi.comelsevierpure.com

The table below summarizes the performance characteristics of various analytical methods that could be applied or adapted for the trace analysis of N-propyl theophylline derivatives, based on data for theophylline and its other derivatives.

Table 3: Performance of Potential Analytical Methods for Trace Analysis of N-Propyl Theophylline Derivatives

| Analytical Technique | Potential Limit of Detection (LOD) | Potential Limit of Quantification (LOQ) | Key Advantages |

| GC-MS (after propylation) | 500 pg - 10 ng jst.go.jp | - | High sensitivity and specificity |

| HPLC-UV | ~1 µg/mL | ~3 µg/mL | Robust, widely available |

| HPLC-MS | ng/mL range nih.gov | - | High sensitivity and selectivity |

| Electrochemical Sensors | ~2.79 µM researchgate.net | - | Portability, low cost, rapid analysis |

Note: The performance data is based on methods for theophylline and its other derivatives and serves as an estimation for N-propyl theophylline.

Molecular Pharmacology and Receptor Interaction Studies of N Propyl Theophylline Derivatives

Investigation of Phosphodiesterase (PDE) Isoform Selectivity and Inhibition

Enprofylline (B1671344) acts as a competitive non-selective inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cellular processes. By inhibiting PDE, enprofylline increases intracellular cAMP levels, leading to various physiological effects.

Differential Effects on PDE3 and PDE4 Activities

While broadly classified as a non-selective PDE inhibitor, the therapeutic actions of xanthine (B1682287) derivatives are often linked to their relative effects on different PDE isoforms, particularly PDE3 and PDE4. PDE3 inhibition is strongly associated with bronchodilation, whereas PDE4 inhibition is linked to anti-inflammatory and immunomodulatory effects. nih.gov Studies on various xanthine derivatives have shown that most, like theophylline (B1681296), modestly inhibit both PDE3 and PDE4 with similar potency, typically with IC50 values in the micromolar range. guidetopharmacology.org

Specific inhibitory constants (Ki) for enprofylline against bulk cAMP phosphodiesterase activity have been determined in various tissues, demonstrating its inhibitory potential. However, detailed studies providing a direct comparative analysis of enprofylline's IC50 values against isolated PDE3 and PDE4 isoforms are not extensively documented in the available literature.

Table 1: Enprofylline Inhibition of cAMP Phosphodiesterase Activity in Various Tissues

| Tissue Source | Ki Value (µM) |

|---|---|

| Human Platelets | 15 capes.gov.br |

| Rat Fat Cells | 110 capes.gov.br |

| Guinea-Pig Lung | 130 capes.gov.br |

This table presents the inhibitory constant (Ki) of enprofylline against total cyclic AMP phosphodiesterase activity in different tissue preparations.

Conformational Requirements for PDE Binding and Inhibition

The binding of xanthine derivatives like enprofylline to the active site of phosphodiesterases involves specific molecular interactions. The PDE active site contains a hydrophobic pocket where the inhibitor molecule fits. The binding is stabilized by interactions with conserved amino acid residues. Although specific conformational analyses for enprofylline are not detailed, studies on related inhibitors indicate that the structural arrangement of the xanthine core and its substituents is crucial for effective binding and inhibition. The n-propyl group at the 3-position of enprofylline differentiates it from theophylline (a methylxanthine) and influences its interaction within the enzyme's binding pocket, contributing to its unique pharmacological profile.

Adenosine Receptor Antagonism Profiles

A primary distinguishing feature of enprofylline compared to theophylline is its significantly reduced activity as an adenosine receptor antagonist. nih.gov Theophylline's antagonism of adenosine receptors is responsible for many of its side effects, such as central nervous system stimulation and diuresis. nih.gov

Specificity Towards A1, A2A, and A3 Adenosine Receptors

Research indicates that enprofylline has a weak antagonistic effect on adenosine receptors. Studies have shown that it is nearly equipotent as an antagonist at A1 and A2 adenosine receptors, though its affinity is low (in the micromolar range). capes.gov.br Specifically, enprofylline has been identified as a competitive antagonist at the A2B receptor subtype. There is a lack of significant data regarding its interaction with the A3 adenosine receptor, a subtype at which xanthines are generally less effective.

Table 2: Enprofylline Antagonism at Adenosine Receptor Subtypes

| Receptor Subtype | Assay Type | Ki / KB Value (µM) | Tissue/Cell Source |

|---|---|---|---|

| A1 | Functional Antagonism (KB) | 32 capes.gov.br | Rat Fat Cells |

| A1 | Binding Affinity (Ki) | 45 capes.gov.br | Rat Fat Cell Membranes |

| A2 | Functional Antagonism (KB) | 130 capes.gov.br | Human Platelets |

| A2B | Dissociation Constant (KB) | 7 | Human Mast Cell Line (HMC-1) |

This table provides the reported antagonist potency of enprofylline at different adenosine receptor subtypes.

Comparative Analysis of Antagonistic Potency with Theophylline

The most striking pharmacological difference between enprofylline and theophylline lies in their adenosine receptor antagonism. Theophylline is a potent, non-selective adenosine receptor antagonist, with Ki values in the low micromolar range for A1, A2A, and A2B receptors. This action is central to many of its clinical effects and side effects. In stark contrast, enprofylline is described as having a "negligible ability to antagonize adenosine". nih.gov This distinction is so significant that enprofylline has been used as a research tool to differentiate which effects of theophylline are due to PDE inhibition versus those caused by adenosine antagonism. nih.gov While enprofylline is a more potent bronchodilator than theophylline, it lacks theophylline's characteristic CNS-excitatory and diuretic effects, a difference attributed to its weak interaction with adenosine receptors. nih.gov

Table 3: Comparative Adenosine Receptor Antagonism (Ki values in µM)

| Compound | A1 Receptor | A2A Receptor | A2B Receptor |

|---|---|---|---|

| Theophylline | 8.5 | 4.9 | 13 |

| Enprofylline | 45 capes.gov.br | ~130* capes.gov.br | 7 |

Data for Theophylline sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database. The A2 value for Enprofylline is a KB from a functional assay.

Modulation of Histone Deacetylase (HDAC) Activity

Emerging research has identified a novel mechanism of action for xanthines involving the modulation of histone deacetylase (HDAC) activity. HDACs are enzymes that play a crucial role in regulating gene expression, including inflammatory genes. Low concentrations of theophylline have been shown to directly enhance the activity of HDACs, particularly HDAC2. This effect is independent of both PDE inhibition and adenosine receptor antagonism and is believed to contribute significantly to the anti-inflammatory effects of theophylline by restoring the sensitivity of inflammatory cells to corticosteroids.

Crucially, research has indicated that enprofylline exhibits a similar capacity to enhance HDAC activity. A study demonstrating the direct effect of theophylline on increasing HDAC activity noted that "A similar effect was seen with another methyl xanthine, enprofylline". This suggests that, like theophylline, enprofylline's anti-inflammatory properties may be partly mediated through the activation of HDACs. This mechanism involves a direct enzymatic activation rather than an increase in HDAC protein expression. By enhancing HDAC activity, enprofylline can help suppress the expression of inflammatory genes, a key process in chronic inflammatory airway diseases.

Molecular Mechanisms Underlying HDAC Activation and Gene Transcription Regulation

Theophylline, a related methylxanthine, is known to exert anti-inflammatory effects by activating histone deacetylases (HDACs), which in turn leads to the suppression of inflammatory gene expression. nih.govbohrium.comnih.gov This action is particularly relevant in inflammatory airway diseases. Research indicates that low doses of theophylline can restore the activity of HDACs, which may be reduced in conditions like chronic obstructive pulmonary disease (COPD), thereby reinstating the anti-inflammatory effects of corticosteroids. bohrium.comnih.gov

Studies have shown that a similar effect on HDAC activation is observed with enprofylline. nih.gov This suggests that the n-propyl derivative of theophylline also possesses the capacity to modulate gene transcription through this epigenetic mechanism. The activation of HDAC is crucial as it allows for the recruitment of HDACs by glucocorticoid receptors to the site of active inflammatory gene transcription, leading to a reduction in the expression of inflammatory genes. nih.govnih.gov This mechanism is independent of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, highlighting a distinct pathway for its anti-inflammatory actions. nih.govresearchgate.net

Table 1: Effect of Theophylline and its N-Propyl Derivative on HDAC Activity

| Compound | Effect on HDAC Activity | Implication | Reference |

| Theophylline | Increases HDAC activity | Suppression of inflammatory gene expression | nih.govbohrium.comnih.gov |

| Enprofylline (N-Propyl Theophylline) | Similar effect to theophylline | Potential for anti-inflammatory effects via HDAC activation | nih.gov |

Effects on Intracellular Signaling Cascades and Second Messengers

Cyclic Nucleotide (cAMP, cGMP) Pathway Modulation

Enprofylline, the n-propyl derivative of theophylline, functions as a competitive nonselective phosphodiesterase (PDE) inhibitor. wikipedia.orginvivochem.com PDEs are enzymes responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, enprofylline leads to an increase in intracellular levels of cAMP. invivochem.comdrugbank.com

This elevation in cAMP can trigger a cascade of downstream effects, including the relaxation of smooth muscles, which is the basis for its use as a bronchodilator in asthma. wikipedia.orgnih.gov In human basophils, enprofylline has been shown to inhibit cAMP-phosphodiesterase in a competitive manner and was found to be more potent than theophylline in this regard. nih.gov This inhibition of PDE is believed to be the mechanism behind its ability to inhibit histamine (B1213489) release from these cells. nih.gov

Table 2: Phosphodiesterase Inhibition by N-Propyl Theophylline (Enprofylline)

| Target Enzyme | Action | Consequence | Reference |

| Phosphodiesterase (PDE) | Competitive nonselective inhibitor | Increased intracellular cAMP levels | wikipedia.orginvivochem.comnih.gov |

Regulation of Intracellular Calcium Dynamics

There is a lack of specific research directly investigating the effects of n-propyl theophylline (enprofylline) on the regulation of intracellular calcium dynamics. While studies on theophylline have explored its influence on calcium signaling, particularly in smooth muscle cells, this information cannot be directly extrapolated to its n-propyl derivative without specific experimental evidence. nih.gov

Influence on Kinase Activity and Protein Phosphorylation

Mechanisms Governing Apoptosis and Cell Viability

Direct research on the mechanisms by which n-propyl theophylline (enprofylline) governs apoptosis and cell viability is not extensively documented in the available scientific literature. In contrast, theophylline has been shown to accelerate human granulocyte apoptosis, an effect that is not mediated by PDE inhibition and may contribute to its anti-inflammatory properties. nih.gov Whether enprofylline exerts similar pro-apoptotic effects on inflammatory cells remains to be elucidated through specific studies.

Interactions with Other Relevant Molecular Targets (e.g., G protein-coupled receptors)

Enprofylline is characterized by its relatively weak activity as a nonselective adenosine receptor antagonist, which distinguishes it from theophylline. wikipedia.orgnih.gov Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in various physiological processes, including bronchoconstriction. drugbank.com The fact that enprofylline is a potent bronchodilator despite its weak adenosine receptor antagonism suggests that this mechanism is not the primary contributor to its therapeutic effects in asthma. nih.gov

Table 3: Interaction of N-Propyl Theophylline (Enprofylline) with GPCRs

| Receptor Target | Type of Interaction | Potency/Affinity | Reference |

| Adenosine A1 Receptor | Antagonist | - | drugbank.com |

| Adenosine A2B Receptor | Competitive Antagonist | Ki of 7 μM | medchemexpress.comncats.io |

Ligand Binding and Functional Assays for Receptor Profiling

The molecular pharmacology of N-propyl theophylline derivatives has been extensively investigated through ligand binding and functional assays to characterize their interaction with various receptors, primarily adenosine receptors (ARs). These studies have been crucial in elucidating the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds.

Research into the SAR of alkylxanthines has demonstrated that the nature and position of alkyl substituents on the xanthine scaffold significantly influence their affinity for adenosine receptor subtypes. Compared to the 1,3-dimethyl substitution found in theophylline, the introduction of 1,3-dipropyl groups generally enhances potency. elsevier.com The position of the propyl group is also a critical determinant of receptor affinity and selectivity.

Ligand binding assays, typically involving the displacement of a radiolabeled ligand from its receptor, have been instrumental in quantifying the affinity of N-propyl theophylline derivatives. The affinity is commonly expressed as the inhibitor constant (Kᵢ), which represents the concentration of the derivative required to inhibit 50% of the radioligand binding.

Studies evaluating a series of mono-substituted xanthines have shown that substitution at the N1-position is of primary importance for all AR subtypes. nih.gov Specifically, a 1-propyl substituent is considered optimal for enhancing affinity at A₂B and A₃ adenosine receptors. nih.gov For instance, 1-propylxanthine (B20157) displays the highest affinity among simple, small xanthine derivatives for the human A₂B receptor, with a Kᵢ value of 360 nM, and exhibits at least a 7-fold selectivity over other AR subtypes. nih.gov In contrast, its isomer, 3-propylxanthine (enprofylline), is considerably less potent at the human A₂B receptor, with a reported Kᵢ value of 4,730 nM, although it shows greater selectivity (at least 14-fold). nih.gov Further research has confirmed that 1-propylxanthine is more than 13-fold more potent than enprofylline at human A₂B receptors. nih.gov

The introduction of a phenyl group at the 8-position of the xanthine core, in conjunction with N-propyl substitution, leads to a significant increase in affinity. nih.gov For example, 8-phenyl-1-propylxanthine is a potent antagonist at all adenosine receptors, with Kᵢ values in the range of 20-70 nM. nih.gov The combination of 1,3-dipropyl substituents with an 8-phenyl ring further enhances affinity. elsevier.com A prime example of the remarkable potency achievable through such modifications is 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine, which demonstrates an exceptionally high affinity for A₁ adenosine receptors with a Kᵢ of 22 pM. elsevier.com

Functional assays, which measure the biological response following receptor activation or inhibition, complement the binding data by providing insights into the functional activity of these compounds. These assays often involve measuring the modulation of second messengers, such as cyclic AMP (cAMP).

The tables below summarize the ligand binding affinity data for selected N-propyl theophylline derivatives at various adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ) of Mono-Propyl Xanthine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Receptor Subtype | Species | Kᵢ (nM) |

|---|---|---|---|

| 1-Propylxanthine | A₂B | Human | 360 nih.gov |

| 3-Propylxanthine (Enprofylline) | A₂B | Human | 4730 nih.gov |

Table 2: Adenosine Receptor Binding Affinities (Kᵢ) of Di-Propyl and Substituted Propyl Xanthine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Receptor Subtype | Species | Kᵢ (nM) |

|---|---|---|---|

| 8-Phenyl-1-propylxanthine | A₁/A₂ | Not Specified | 20-70 nih.gov |

| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine | A₁ | Rat | Selective for A₁ nih.gov |

| 8-(4′-carboxymethyloxyphenyl)-1,3-dipropylxanthine | A₁ | Not Specified | 58 nih.gov |

| 8-(4′-carboxymethyloxyphenyl)-1,3-dipropylxanthine | A₂ | Not Specified | 34 nih.gov |

| XAC (amino congener of the above) | A₁ | Not Specified | 1.2 nih.gov |

| XAC (amino congener of the above) | A₂ | Not Specified | 49 nih.gov |

Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling

Elucidation of Key Structural Determinants for Observed Biological Activities

SAR studies systematically alter parts of a molecule to identify the key structural features responsible for its interactions with a biological target. For N-propyl theophylline (B1681296) derivatives, research has focused on the placement of the N-propyl chain and the influence of other substituents on the xanthine (B1682287) core.

The position of the n-propyl group on the xanthine ring is a critical determinant of both the potency and selectivity of the compound, particularly as an antagonist at adenosine (B11128) receptors. Theophylline itself is a nonselective antagonist at A1 and A2 adenosine receptors. nih.gov However, strategic replacement of the methyl groups at the N1, N3, and N7 positions with n-propyl chains can dramatically alter this profile. nih.gov

Studies on a variety of caffeine (B1668208) and theophylline analogues have shown that substituting the N1-methyl group with an n-propyl group enhances potency at the A2 receptor by approximately 7- to 10-fold, with little effect on A1 receptor affinity. nih.gov This creates a shift towards A2 selectivity. For instance, 1,3-Di-n-propyl-7-methylxanthine is significantly more potent than caffeine, showing an 8-fold increase in potency at the A1 receptor and a 40-fold increase at the A2 receptor, making it notably A2-selective. nih.gov

In theophylline analogues (which lack the N7-methyl group), replacing both the N1 and N3 methyl groups with n-propyl groups results in 1,3-di-n-propylxanthine. This compound demonstrates a 20-fold increase in potency at the A1 receptor and a 5-fold increase at the A2 receptor compared to theophylline, indicating a shift towards A1 selectivity. nih.gov In contrast, other research investigating neuroactivity in the rat hippocampus found that the length of the carbon chain at the N7 position did not significantly affect the observed activity. nih.govresearchgate.net

| Compound | Substitution Pattern | Relative Potency (vs. Parent Compound) | Receptor Selectivity | Source |

|---|---|---|---|---|

| 3,7-Di-methyl-1-propylxanthine | N1-propyl | 1.4x at A1, 10x at A2 (vs. Caffeine) | A2 Selective | nih.gov |

| 1,3-Di-n-propyl-7-methylxanthine | N1, N3-dipropyl | 8x at A1, 40x at A2 (vs. Caffeine) | A2 Selective | nih.gov |

| 1,3-Di-n-propylxanthine | N1, N3-dipropyl | 20x at A1, 5x at A2 (vs. Theophylline) | A1 Selective | nih.gov |

While the N-alkyl substituents are primary drivers of affinity and selectivity, modifications at other positions of the purine (B94841) ring, such as C8, also play a role in modulating activity. SAR studies on related theophylline derivatives have shown that the nature and position of substituents on aryl rings attached to the core structure are crucial for inhibitory potential against certain enzymes. frontiersin.org For instance, in a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, it was found that both electron-donating and electron-withdrawing groups on an attached phenyl ring increased inhibitory potential compared to an unsubstituted ring. frontiersin.org The position of the substituent (e.g., para-chloro) was also shown to be a key factor for potency. frontiersin.org Although these examples are not direct C8 substitutions on n-propyl theophylline, they underscore the principle that the C8 position is a viable point for modification to fine-tune the biological activity profile of the xanthine scaffold.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This computational technique is invaluable for predicting the activity of novel molecules, thereby saving resources and accelerating drug development. researchgate.netresearchgate.net For theophylline derivatives, both 2D and 3D QSAR approaches have been successfully employed.

QSAR models for theophylline-based compounds have been developed to predict their activity as inhibitors of various targets, including aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer. researchgate.netnih.gov

2D-QSAR: This method correlates biological activity with calculated molecular descriptors that are independent of the 3D conformation, such as physicochemical properties. drugdesign.org Methodologies like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the models. researchgate.netnih.gov Studies on theophylline derivatives have successfully used 2D-QSAR to create predictive models for their anticancer activity. researchgate.netmdpi.com

3D-QSAR: This approach considers the three-dimensional properties of molecules. drugdesign.org It requires aligning the set of molecules and calculating their steric and electrostatic fields. drugdesign.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize where changes in these fields will enhance or decrease biological activity. mdpi.comjmaterenvironsci.com These methods provide a more detailed, 3D understanding of the structural requirements for activity. jmaterenvironsci.com

The predictive power of a QSAR model depends on the molecular descriptors used in its development. researchgate.net These descriptors quantify various aspects of a molecule's structure and properties. For theophylline derivatives, a range of descriptors has been shown to be important. researchgate.net

Lipophilic Parameters: LogP, which represents the octanol-water partition coefficient, is a key descriptor for hydrophobicity. researchgate.net

Steric Parameters: Molar Refractivity (MR) and Molecular Weight (MW) describe the size and bulk of the molecule. researchgate.net

Electronic Parameters: Quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the dipole moment (DM) are used to describe the electronic properties and reactivity of the molecules. researchgate.net

| Descriptor Type | Example Descriptor | Property Represented | Source |

|---|---|---|---|

| Lipophilic | LogP | Hydrophobicity/Lipophilicity | researchgate.net |

| Steric / Constitutional | Molar Refractivity (MR) | Molecular volume and polarizability | researchgate.net |

| Molecular Weight (MW) | Size of the molecule | researchgate.net | |

| Electronic | E-HOMO | Electron-donating ability | researchgate.net |

| E-LUMO | Electron-accepting ability | researchgate.net | |

| Dipole Moment (DM) | Molecular polarity | researchgate.net |

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov Pharmacophore modeling is a powerful tool in ligand design and virtual screening to identify new molecules with potential biological activity. nih.govfrontiersin.org

The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the known 3D structure of the biological target, often a protein-ligand complex. nih.govmdpi.com The key chemical features identified typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), and aromatic rings (AR). mdpi.com

For n-propyl theophylline derivatives, a pharmacophore model can be generated from highly active analogues. This model serves as a 3D query to screen large chemical databases for novel compounds that match the required spatial arrangement of features. nih.gov The insights gained from SAR and QSAR studies, such as the favorable positions for hydrophobic n-propyl groups and the electronic requirements at other positions, are critical for defining a robust pharmacophore. This integrated approach provides clear design principles for synthesizing the next generation of theophylline derivatives with improved affinity and selectivity for their intended targets. nih.gov

Computational Approaches to SAR Derivation, Including Machine Learning (e.g., Inductive Logic Programming)

The elucidation of Structure-Activity Relationships (SAR) for theophylline derivatives, including the n-propyl variant, has been significantly advanced by computational methods. These in silico approaches allow for the rational design of novel compounds and the prediction of their biological activity, thereby streamlining the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning techniques are at the forefront of these computational efforts.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For theophylline derivatives, various molecular descriptors have been employed to develop predictive QSAR models. These descriptors quantify different aspects of the molecule's physicochemical properties.

In a notable study on a series of seventeen theophylline derivatives as inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a range of quantum chemical, constitutional, and hydrophobicity descriptors were used to build QSAR models. researchgate.net The models were developed using both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), demonstrating a strong correlation between the predicted and experimental activities. researchgate.net The descriptors investigated in this study highlight the key molecular features influencing the inhibitory activity of this class of compounds.

Key molecular descriptors used in the QSAR analysis of theophylline derivatives are summarized in the table below. researchgate.net

| Descriptor Category | Descriptor | Symbol | Description |

| Hydrophobicity | Logarithm of the partition coefficient | LogP | Measures the lipophilicity of the compound. |

| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | |

| Surface Area | S | The total surface area of the molecule. | |

| Volume | V | The van der Waals volume of the molecule. | |

| Quantum Chemical | Heat of Formation | HE | The change in enthalpy when one mole of a compound is formed from its constituent elements. |

| Dipole Moment | DM | A measure of the polarity of the molecule. | |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Related to the electron-donating ability of the molecule. | |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Related to the electron-accepting ability of the molecule. | |

| Polarizability | Pol | The ability of the electron cloud to be distorted by an electric field. |

The development of robust QSAR models relies on the statistical validity of the relationship between these descriptors and the biological activity. researchgate.net Such models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted potency.

More advanced computational techniques, including machine learning, have been applied to the broader field of drug design and offer a powerful approach for deriving complex, non-linear SAR. nih.govnih.gov Inductive Logic Programming (ILP), a subfield of machine learning, is particularly well-suited for SAR analysis because it can generate human-readable rules that describe the structural features associated with biological activity. nih.govnih.gov

While direct application of ILP specifically to the n-propyl derivative of theophylline is not extensively documented in publicly available literature, the methodology has been successfully used to model the SAR of other drug classes, such as trimethoprim (B1683648) analogues. nih.govnih.gov In such studies, the machine learning program, like GOLEM, is provided with the structures of a set of compounds and their corresponding biological activities. nih.govnih.gov The program then induces a set of rules that explain the observed SAR. These rules often characterize the favored inhibitors in terms of properties like polarity, flexibility, and hydrogen-bonding capabilities, which align with crystallographic observations of the drug-target interaction. nih.gov

The application of such machine learning approaches to a dataset of theophylline derivatives, including the n-propyl variant, would likely yield valuable insights into the specific structural requirements for their biological targets. These methods can capture more complex relationships within the data than traditional QSAR models and provide a deeper understanding of the underlying chemical principles governing their activity. frontiersin.org

Preclinical Metabolic Fate and Biotransformation Pathways of N Propyl Theophylline Derivatives

In Vitro Characterization of Metabolic Pathways

Direct in vitro metabolic studies on N-propyl theophylline (B1681296) derivatives are not extensively reported. However, the metabolism of theophylline itself provides a foundational model. For theophylline, approximately 90% of its clearance is due to hepatic metabolism. clinpgx.orgunil.ch The primary reactions are N-demethylation and C8-hydroxylation. clinpgx.org

A significant point of contrast is presented by enprofylline (B1671344) (3-propylxanthine), a structural isomer of a potential N-propyl theophylline derivative. Unlike theophylline, enprofylline is predominantly eliminated unchanged. Studies in children have shown that approximately 87-90% of an administered dose of enprofylline is recovered as the unchanged drug in the urine. nih.gov This suggests that the presence of the N-propyl group at the 3-position significantly hinders metabolic breakdown, a stark contrast to the N-methyl groups of theophylline.

Role of Cytochrome P450 (CYP) Isoforms in Derivative Metabolism (e.g., CYP1A2, CYP2E1)

For the parent compound, theophylline, CYP1A2 is the principal enzyme responsible for its metabolism, handling both N-demethylation and hydroxylation pathways. nih.govdnalife.academynih.gov At higher concentrations, CYP2E1 also contributes significantly to the 8-hydroxylation of theophylline. nih.gov The activity of CYP1A2 can be influenced by various factors, including genetic polymorphisms and induction by substances like those found in tobacco smoke, leading to inter-individual variability in theophylline clearance. clinpgx.orggenesight.com

Specific data on which CYP isoforms metabolize N-propyl theophylline derivatives is not available. However, considering the data for enprofylline, which shows minimal metabolism, it is plausible that N-propyl derivatives of theophylline are poor substrates for the key theophylline-metabolizing enzymes, CYP1A2 and CYP2E1. The steric bulk of the propyl group compared to a methyl group may impede efficient binding to the active sites of these enzymes. For instance, ciprofloxacin, a known inhibitor of CYP1A2, significantly reduces the clearance of theophylline, highlighting the enzyme's critical role. wikipedia.org Whether such an interaction would be observed with an N-propyl derivative remains uninvestigated.

Identification of Specific N-Demethylation and Hydroxylation Reactions

The metabolism of theophylline involves two primary N-demethylation reactions, yielding 1-methylxanthine (B19228) and 3-methylxanthine, and a C8-hydroxylation reaction that produces 1,3-dimethyluric acid. clinpgx.org The N-demethylation is primarily catalyzed by CYP1A2. clinpgx.org

For an N-propyl theophylline derivative, the analogous reaction would be N-depropylation. This reaction, like N-demethylation, would be an oxidative process mediated by CYP enzymes, involving the hydroxylation of the alpha-carbon of the propyl group, leading to an unstable intermediate that spontaneously breaks down to the dealkylated xanthine (B1682287) and propionaldehyde. While this pathway is theoretically possible, the high rate of urinary excretion of unchanged enprofylline suggests that N-depropylation is not a major metabolic route for 3-propylxanthine. nih.govnih.gov

Similarly, hydroxylation at the C8 position of the purine (B94841) ring is a major pathway for theophylline. clinpgx.org Whether N-propyl theophylline derivatives undergo C8-hydroxylation is unknown. Studies on proxyphylline, a 7-(2-hydroxypropyl) derivative, showed a lack of metabolism to uric acid derivatives, suggesting that substitution at the N7 position can hinder oxidation by xanthine oxidase, an enzyme involved in later stages of purine metabolism. nih.gov

Elucidation of Major Metabolites and Their Subsequent Transformations

The major metabolites of theophylline are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. clinpgx.org The formation of these metabolites involves initial CYP-mediated reactions followed by further oxidation, in some cases by xanthine oxidase. clinpgx.orgnih.gov

Given the limited metabolism of the closely related compound enprofylline, it is likely that the parent N-propyl theophylline derivative would be the major compound found in circulation and excretion. nih.govnih.gov If any metabolism does occur, the expected primary metabolites would be the N-depropylated xanthine and the C8-hydroxylated N-propyl theophylline. These metabolites could then potentially undergo further transformation. For example, the N-depropylated product would be a methylxanthine that could be a substrate for further demethylation or oxidation, similar to theophylline's metabolites.

Metabolism Studies in Preclinical Animal Models (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug toxicity and metabolism due to its genetic tractability and the high degree of conservation of metabolic pathways with mammals. nih.govmdpi.com The zebrafish cardiovascular system is fully functional at 48 hours post-fertilization, possessing a complex array of ion channels and metabolic processes. nih.gov

Studies have utilized zebrafish embryos to investigate the toxicity of various methylxanthines, including theophylline and its derivatives. nih.gov These studies typically assess endpoints like mortality and morphological defects. For instance, one study microinjected several methylxanthines into zebrafish embryos and found that theophylline was highly embryotoxic and teratogenic. nih.gov While these models are well-suited for assessing biological effects, specific studies detailing the metabolic breakdown and metabolite identification of N-propyl theophylline derivatives in zebrafish have not been published. The model has been used to study hyperuricemia and the role of xanthine oxidase, an enzyme relevant to purine metabolism, indicating its potential for future metabolic studies of xanthine derivatives. frontiersin.org

Enzyme Kinetics and Metabolic Clearance Rates in In Vitro Systems

The elimination kinetics of theophylline can be dose-dependent, suggesting that some metabolic pathways, potentially 1-demethylation, are saturable. nih.gov This nonlinear kinetic behavior is attributed to the characteristics of the enzymes involved, primarily CYP1A2. nih.gov

Detailed enzyme kinetic parameters (such as Km and Vmax) for the metabolism of N-propyl theophylline derivatives by specific human CYP isoforms are not available. The following table presents kinetic data for theophylline metabolism to illustrate the typical parameters for the parent compound, but it must be emphasized that these values cannot be directly extrapolated to an N-propyl derivative.

Table 1: Illustrative Enzyme Kinetics of Theophylline Metabolism by Human CYP Isoforms This table provides data for theophylline and is for illustrative purposes only, as specific data for N-propyl theophylline derivatives are unavailable.

Source: Adapted from studies on theophylline metabolism.

| CYP Isoform | Metabolic Reaction | Apparent Km (mM) |

| CYP1A2 | Formation of 1,3-dimethyluric acid | 0.2 - 1.0 |

| CYP1A2 | N-demethylation | 0.2 - 1.0 |

| CYP2E1 | 8-hydroxylation | ~15 |